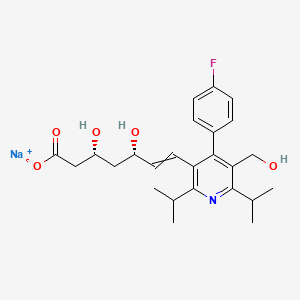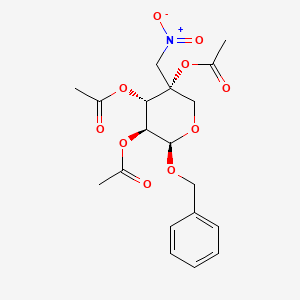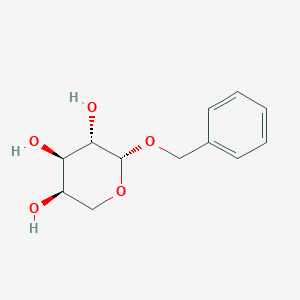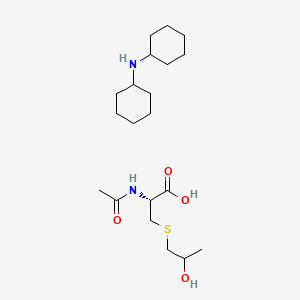
Genistein-2',6'-d2
Übersicht
Beschreibung
Synthesis Analysis
Genistein can be synthesized chemically through various methods. The most common methods include the deoxybenzoin or chalcone route and synthesis from flavanone naringenin catalyzed by cytochrome P450 enzyme isoflavone synthase (IFS) (Dixon & Ferreira, 2002). Recent advancements in synthetic methods also involve novel procedures such as enaminoketone formation followed by ring closure and Suzuki coupling reactions (Denis et al., 2010).
Molecular Structure Analysis
Genistein's molecular structure significantly influences its biological activity. The molecule consists of a flavonoid backbone with hydroxyl groups that contribute to its antioxidant properties. Modifications in its structure, such as the introduction of deuterium atoms, may impact its reactivity and interactions with biological targets. Theoretical studies have explored the effects of substituents on genistein's structure and its antioxidant ability, revealing that specific modifications can enhance its activity (Wang et al., 2019).
Chemical Reactions and Properties
Genistein participates in various chemical reactions, notably as an antioxidant. It is involved in radical scavenging activities through mechanisms based on sequential proton-loss electron transfer (Paciotti et al., 2022). The introduction of deuterium atoms in Genistein-2',6'-d2 could alter these reactions by changing the molecule's reactivity.
Physical Properties Analysis
The physical properties of genistein, such as solubility and melting point, are crucial in its applications. Studies on genistein's complexation with cyclodextrins show how its solubility and stability can be manipulated for pharmaceutical applications (Hanpaibool et al., 2018). These properties might be affected differently in this compound due to the presence of deuterium.
Chemical Properties Analysis
The chemical properties of genistein, including its antioxidant and estrogenic effects, are well-documented. Genistein shows potent hydroxyl radical scavenging activity and has varying reactivity towards different oxidants (Zielonka et al., 2003). The deuterium substitution in this compound may influence these chemical properties, potentially leading to different biological effects.
Wissenschaftliche Forschungsanwendungen
Cancer Research : Genistein has gained attention due to its potential beneficial effects on serious diseases such as cancer. It demonstrates capabilities for apoptotic induction, cell cycle arrest, antiangiogenic, antimetastatic, and anti-inflammatory effects in various cancer models (Tuli et al., 2019).
Histone Modifications in Cancer : Genistein has been shown to affect histone modifications on certain genes in human colon cancer cell lines, indicating a role in gene expression regulation and cancer cell growth inhibition (Wang, Li, & Chen, 2012).
Pharmacological Properties : Genistein exhibits antioxidant, anti-inflammatory, antibacterial, and antiviral activities. It also impacts angiogenesis, estrogen effects, and has pharmacological activities on diabetes and lipid metabolism (Sharifi‐Rad et al., 2021).
Anti-inflammatory Effects : Studies have demonstrated genistein's anti-inflammatory effects in animal models, such as in non-alcoholic steatohepatitis rats induced by high fat diet, suggesting its potential as a therapeutic agent in inflammatory diseases (Ji et al., 2011).
Molecular Structure Analysis : Detailed structural characterizations of genistein have been performed, providing insights into its chemical properties and interactions (Paciotti et al., 2022).
Effects on Hormonal Activity and Cancer : Genistein's structure allows it to displace estrogen from cellular receptors, potentially blocking hormonal activity and influencing the incidence of certain types of cancer (Dixon & Ferreira, 2002).
Hepatoprotective Properties : Genistein has shown hepatoprotective effects in rat models, suggesting its potential use in preventing hepatic and inflammatory diseases (Ganai et al., 2015).
Dermatological Applications : Genistein exhibits antiphotocarcinogenic and antiphotoaging effects, suggesting potential applications in dermatology (Wei et al., 2003).
Nanoparticle Fabrication for Cervical Cancer Therapy : Research has been conducted on fabricating genistein-loaded biodegradable nanoparticles, which could enhance its anticancer effect in vitro and in vivo (Zhang et al., 2015).
Impact on Ovarian Follicle Growth and Steroidogenesis : Genistein exposure has been found to inhibit antral follicle growth and alter sex steroid hormone levels in mouse antral follicles, indicating its impact on reproductive biology (Patel et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-NMQOAUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171372 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315204-48-9 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

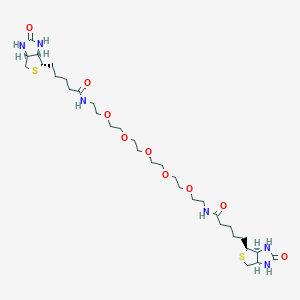
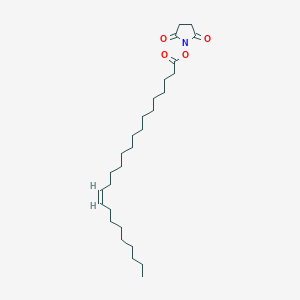

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

